molecular formula C10H6BrF3N2 B1331287 3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole CAS No. 219986-65-9

3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B1331287
CAS No.: 219986-65-9
M. Wt: 291.07 g/mol
InChI Key: IJXYMIRDVATCHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a bromophenyl group at the 3-position and a trifluoromethyl group at the 5-position of the pyrazole ring. These substituents impart unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Mechanism of Action

Target of Action

The compound 3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole, also known as 5-(4-Bromophenyl)-3-trifluoromethyl-1H-pyrazole, is primarily used as a building block for the design of photoaffinity probes (PAPs) . These probes are used in biochemical studies for protein profiling, covalent inhibitors, protein-protein interactions, and target engagement .

Mode of Action

The compound interacts with its targets through a process known as photoaffinity labeling (PAL) . This technique involves the use of light to activate the compound, which then forms a covalent bond with its target . This allows for the precise identification and study of the target .

Biochemical Pathways

Given its use in photoaffinity labeling, it can be inferred that it may affect various pathways depending on the specific proteins it is designed to target .

Pharmacokinetics

As a photoaffinity probe, its bioavailability would likely be influenced by factors such as its chemical structure, the specific target it is designed to bind to, and the conditions under which the photoaffinity labeling is carried out .

Result of Action

The primary result of the action of this compound is the formation of a covalent bond with its target, allowing for the precise identification and study of the target . This can provide valuable information for drug discovery and chemical biology research .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the process of photoaffinity labeling requires the presence of light to activate the compound . Additionally, factors such as temperature and pH could potentially affect the stability of the compound and its ability to form a covalent bond with its target .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with trifluoroacetic acid and hydrazine hydrate to form the corresponding hydrazone intermediate. This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromophenyl)-1H-pyrazole
  • 5-(trifluoromethyl)-1H-pyrazole
  • 3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole

Uniqueness

3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole is unique due to the combination of the bromophenyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3N2/c11-7-3-1-6(2-4-7)8-5-9(16-15-8)10(12,13)14/h1-5H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXYMIRDVATCHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352464
Record name 5-(4-Bromophenyl)-3-trifluoromethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219986-65-9
Record name 3-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219986-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Bromophenyl)-3-trifluoromethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-BROMOPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.